苯甲醛-2,3,4,5,6-d5

描述

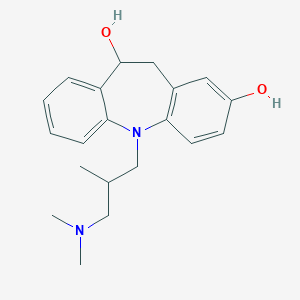

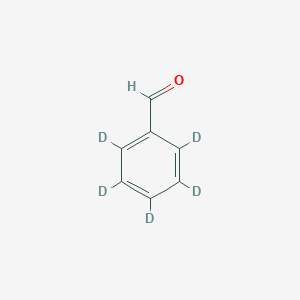

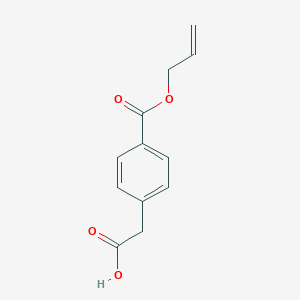

Benzaldehyde-2,3,4,5,6-d5 is a deuterated compound, which means that it has hydrogen atoms replaced by deuterium, an isotope of hydrogen. This type of compound is often used in scientific research, particularly in spectroscopic studies where the deuterium allows for clearer signals or as a tracer in chemical reactions to study mechanisms due to the difference in mass between hydrogen and deuterium.

Synthesis Analysis

The synthesis of deuterated benzaldehydes can be achieved through regio-selective formylation processes. A general methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes involves the regio-selective deprotonation of substituted benzene with strong bases like LDA or n-BuLi at low temperatures, followed by treatment with deuterated or 13C-labeled formylating agents, such as DMF-d7 or EtO-13CHO. This approach leads to the synthesis of formyl-deuterated benzaldehydes with isotopic purity greater than 99% .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be quite diverse, with some forming linear polymeric chains facilitated by non-covalent interactions such as O⋯I bonding . The presence of deuterium atoms in benzaldehyde-2,3,4,5,6-d5 would likely not significantly alter the overall molecular geometry compared to its non-deuterated counterpart but could influence the vibrational modes observed in spectroscopic studies.

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in various chemical reactions. For instance, they can be used as precursors in the synthesis of porphyrins, which are important in the development of supramolecular assemblies . In asymmetric synthesis, benzaldehyde can react with dimethylzinc in the presence of chiral catalysts to produce enantioselective products, with the reaction mechanism being elucidated through molecular orbital and density functional calculations . Additionally, benzaldehyde derivatives can act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite varied. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde, a symmetric molecule with a single benzene unit, forms highly efficient and pure emitting crystals due to its rigid structure and intramolecular hydrogen bonds . The hydrated coordination networks of benzaldehyde with water clusters reveal the solute-water interactions, which are important for understanding the structure and dynamics of aqueous solutions . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, provide insights into the structure and dynamics of benzaldehyde derivatives [4, 8]. The photoelectron spectrum of the benzaldehyde anion gives information about the electron affinity and active vibrational modes .

科学研究应用

合成与应用

苯甲醛,包括同位素标记变体(如苯甲醛-2,3,4,5,6-d5),在合成有机化学中至关重要,用于生产天然产物和药物。博加、阿尔哈桑和赫斯克 (2014 年) 的一项研究重点介绍了一种合成方法,用于创建功能化的 2H 和 13C 标记苯甲醛,其同位素纯度超过 99%。此过程对于生产用于各种研究应用的专用苯甲醛至关重要。

催化应用

苯甲醛在工业中的作用很显着,尤其是在化妆品、香料、食品、染料、农用化学品和制药工业中。夏尔马、索尼和达莱 (2012 年) 讨论了用氯磺酸改性介孔 Ti-SBA-15 以增强其氧化性能,从而提高苯甲醇制备苯甲醛的效率。此催化应用对于生产用于工业用途的高纯度苯甲醛至关重要 (夏尔马、索尼和达莱,2012 年)。

生物生产和生物反应器

苯甲醛在调味品工业中占有重要地位。克雷格和道格利斯 (2013 年) 探索了在两相分配生物反应器中使用毕赤酵母菌以增强苯甲醛的生物生产。他们发现苯甲醛(而不是苯甲醇)会抑制转化反应,从而为优化生物反应器中的生产提供了创新策略 (克雷格和道格利斯,2013 年)。

光解动力学

研究苯甲醛-d5 在特定波长下的光解动力学,可以深入了解其在光照下的行为。朴、尹、权和金 (2018 年) 在 205 nm 下研究了这一过程,发现向 C6D5CO + H 通道释放的平移能和量子产率对于理解苯甲醛衍生物的光解过程非常重要 (朴、尹、权和金,2018 年)。

纳米颗粒催化

NiFe2O4 纳米颗粒已被用作苯甲醇选择性氧化为苯甲醛的催化剂。伊拉克、卡什亚普和拉希德 (2020 年) 证明了这些纳米颗粒是高效、可重复使用的,并且可以在多个循环中保持其催化活性,这标志着环保催化剂设计的重大进步 (伊拉克、卡什亚普和拉希德,2020 年)。

安全和危害

属性

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457148 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde-2,3,4,5,6-d5 | |

CAS RN |

14132-51-5 | |

| Record name | Benzaldehyde-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14132-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)